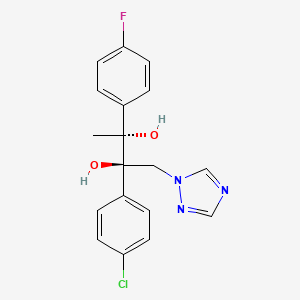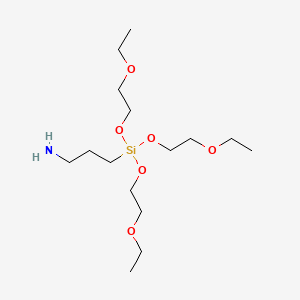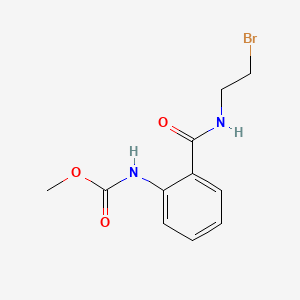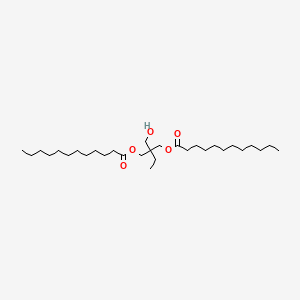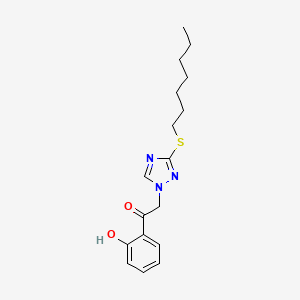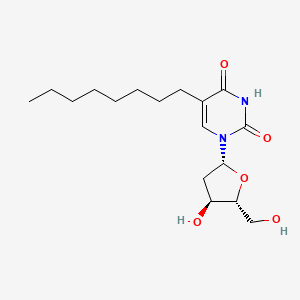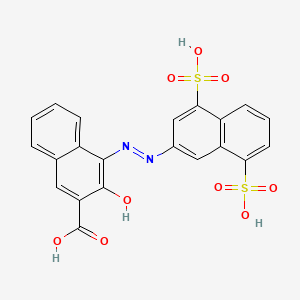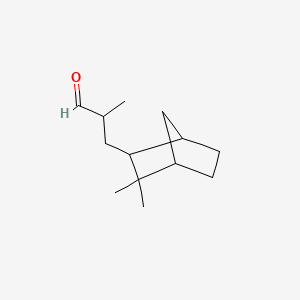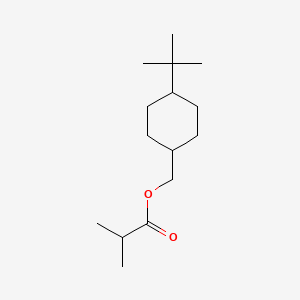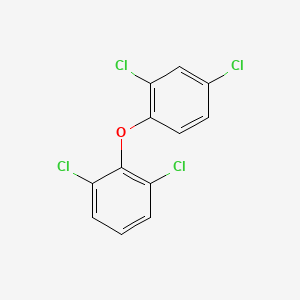
2,2',4,6'-Tetrachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,6’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental persistence and toxicity .
Preparation Methods
The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Scientific Research Applications
2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.
Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .
Comparison with Similar Compounds
2,2’,4,6’-Tetrachlorodiphenyl ether can be compared with other similar compounds such as:
2,3,4,6-Tetrachlorodiphenyl ether: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological properties.
2,4,4’,5-Tetrachlorodiphenyl ether: Another chlorinated diphenyl ether with distinct reactivity and toxicity profiles.
2,2’,4,4’-Tetrabromodiphenyl ether: A brominated analog with different environmental and health impacts .
Each of these compounds has unique properties that influence their behavior in chemical reactions and their effects on biological systems.
Properties
CAS No. |
147102-65-6 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,3-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H |
InChI Key |
DDQTXMCKLUKGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


